2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with an acetamido group, a methylsulfanyl moiety, and a 3-phenyl-1,2,4-oxadiazole ring. The N-(4-methoxyphenyl)acetamide chain further enhances its molecular diversity. Pyrazole and oxadiazole motifs are well-documented in medicinal chemistry for their roles in antimicrobial, anti-inflammatory, and anticancer activities . The methylsulfanyl group may influence metabolic stability, while the 4-methoxyphenyl moiety could modulate pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
2-[5-acetamido-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-14(30)24-21-19(22-26-20(28-33-22)15-7-5-4-6-8-15)23(34-3)27-29(21)13-18(31)25-16-9-11-17(32-2)12-10-16/h4-12H,13H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFAPZDIKQESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)SC)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Pyrazole vs. Triazole/Oxadiazole Derivatives: The target compound’s pyrazole core differentiates it from triazole-based analogs (e.g., N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in ). Conversely, the 1,2,4-oxadiazole substituent in the target compound may improve rigidity and π-π stacking interactions compared to simpler phenyl groups .
- Substituent Variations: Methylsulfanyl vs. Thiol/Thioether Groups: The methylsulfanyl group in the target compound contrasts with the thiol-containing analogs in (e.g., 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides). Thiol groups are more reactive but prone to oxidation, whereas methylsulfanyl provides steric bulk and stability . 4-Methoxyphenyl vs. Halogenated/Substituted Phenyls: Compounds like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () prioritize halogen substituents for electronic effects, while the 4-methoxyphenyl group in the target compound may enhance solubility via its electron-donating methoxy group .
Anti-Exudative and Anti-Inflammatory Potential
Compounds with sulfanyl-acetamide backbones, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (), demonstrate significant anti-exudative activity (10 mg/kg dose comparable to diclofenac sodium). The target compound’s pyrazole-oxadiazole core may similarly inhibit inflammatory mediators like COX-2, though this requires validation .
Antiproliferative Activity
Hydroxyacetamide derivatives in show antiproliferative effects against cancer cell lines via triazole-imidazole interactions. The target compound’s phenyl-oxadiazole group could enhance DNA intercalation or kinase inhibition, but its methylsulfanyl group might reduce cytotoxicity compared to hydroxylated analogs .
Hypothetical Pharmacological Comparison
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